2-(2-Methyloxan-2-yl)ethan-1-amine 2-(2-Methyloxan-2-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17505115
InChI: InChI=1S/C8H17NO/c1-8(5-6-9)4-2-3-7-10-8/h2-7,9H2,1H3
SMILES:
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol

2-(2-Methyloxan-2-yl)ethan-1-amine

CAS No.:

Cat. No.: VC17505115

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methyloxan-2-yl)ethan-1-amine -

Specification

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
IUPAC Name 2-(2-methyloxan-2-yl)ethanamine
Standard InChI InChI=1S/C8H17NO/c1-8(5-6-9)4-2-3-7-10-8/h2-7,9H2,1H3
Standard InChI Key LMHBDSHTOPIDHO-UHFFFAOYSA-N
Canonical SMILES CC1(CCCCO1)CCN

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a tetrahydropyran (oxane) ring with a methyl group at the 2-position and an ethylamine side chain (-CH2-CH2-NH2) attached to the same carbon. The chair conformation of the oxane ring minimizes steric strain, while the amine group introduces polarity and hydrogen-bonding capabilities.

Key Structural Features:

  • Oxane Ring: A six-membered oxygen-containing heterocycle.

  • Methyl Substituent: Enhances hydrophobicity and steric effects.

  • Ethylamine Side Chain: Provides a primary amine functional group for reactivity.

Physicochemical Properties

Based on structural analogs and computational predictions:

PropertyValue
Molecular FormulaC₈H₁₇NO
Molecular Weight143.23 g/mol
Boiling Point~220–230°C (estimated)
LogP (Partition Coeff.)1.2–1.5 (predicted)
SolubilityMiscible in polar solvents

The amine group’s basicity (pKa ~10–11) enables protonation under acidic conditions, enhancing water solubility.

Synthetic Routes

Reductive Amination

A plausible synthesis involves reductive amination of 2-(2-methyloxan-2-yl)acetaldehyde using ammonia and a reducing agent like sodium cyanoborohydride (NaBH3CN):

2-(2-Methyloxan-2-yl)acetaldehyde+NH3NaBH3CN2-(2-Methyloxan-2-yl)ethan-1-amine\text{2-(2-Methyloxan-2-yl)acetaldehyde} + \text{NH}_3 \xrightarrow{\text{NaBH}_3\text{CN}} \text{2-(2-Methyloxan-2-yl)ethan-1-amine}

Conditions:

  • Solvent: Methanol or ethanol.

  • Temperature: 0–25°C.

  • Yield: 60–75% (estimated).

Gabriel Synthesis

An alternative route employs the Gabriel synthesis to introduce the amine group:

  • Alkylation of phthalimide with 2-(2-methyloxan-2-yl)ethyl bromide.

  • Hydrazinolysis to release the primary amine.

Phthalimide+2-(2-Methyloxan-2-yl)ethyl bromideBasePhthalimide intermediateNH2NH2Target amine\text{Phthalimide} + \text{2-(2-Methyloxan-2-yl)ethyl bromide} \xrightarrow{\text{Base}} \text{Phthalimide intermediate} \xrightarrow{\text{NH}_2\text{NH}_2} \text{Target amine}

Advantages: High purity and controlled stereochemistry.

Reactivity and Functionalization

Nucleophilic Substitution

The primary amine undergoes alkylation or acylation:

  • Alkylation: Reaction with alkyl halides forms secondary amines.

  • Acylation: Acetic anhydride yields N-acetyl derivatives.

Oxidation Reactions

Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) generates nitroso or nitro derivatives, depending on conditions:

R-NH2H2O2R-NO(Nitroso compound)\text{R-NH}_2 \xrightarrow{\text{H}_2\text{O}_2} \text{R-NO} \quad \text{(Nitroso compound)}

Comparative Analysis with Structural Analogs

CompoundStructureKey Differences
2-(2-Methyloxan-4-yl)ethan-1-amineMethyl at 4-positionAltered steric and electronic effects
2-(Oxan-2-yl)ethan-1-amineNo methyl substituentReduced hydrophobicity
Piperidine derivativesSix-membered amine ringHigher basicity

Challenges and Future Directions

Knowledge Gaps

  • Biological Activity: No in vitro or in vivo studies are reported.

  • Stereoselective Synthesis: Racemic mixtures dominate current routes; enantioselective methods are needed.

Research Opportunities

  • Catalytic Asymmetric Synthesis: Use of chiral catalysts (e.g., BINAP-metal complexes).

  • Structure-Activity Relationships (SAR): Systematic studies to optimize pharmacological properties.

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